An In-depth Technical Guide to 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Physicochemical and Spectroscopic Characterization
An In-depth Technical Guide to 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Physicochemical and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. This document covers the compound's structural features, predicted physicochemical properties, expected spectroscopic signatures (NMR, IR, Mass Spectrometry), and potential synthetic routes and reactivity. Experimental protocols for characterization are also detailed to provide a practical framework for researchers.
Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The 1,2,4-triazol-5-one core, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization to modulate biological activity and pharmacokinetic properties. The introduction of a hydroxymethyl group at the 3-position and a methyl group at the 4-position, as in the case of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, offers specific steric and electronic features that can influence molecular interactions with biological targets. A thorough understanding of its fundamental physical and chemical characteristics is therefore paramount for its effective utilization in research and development.
Molecular Structure and Identification
The molecular structure of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is characterized by a five-membered 1,2,4-triazole ring, substituted with a hydroxymethyl group at position 3, a methyl group at the nitrogen in position 4, and a carbonyl group at position 5.
Key Identifiers:
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CAS Number: 1182358-83-3[2]
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Molecular Formula: C₄H₇N₃O₂[2]
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Molecular Weight: 129.12 g/mol [3]
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IUPAC Name: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Caption: A potential synthetic route to the target compound.
Chemical Reactivity
The chemical reactivity of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is dictated by its functional groups:
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Hydroxymethyl Group: The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, and can be esterified or etherified.
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Triazole Ring: The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or other substitutions at the N1 position. The ring is generally stable to oxidation and reduction.
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Carbonyl Group: The carbonyl group can potentially undergo reactions typical of amides, although the aromaticity of the ring system reduces its reactivity.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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To confirm the presence of exchangeable protons (OH and NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the OH and NH protons should disappear or significantly decrease in intensity.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
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FT-IR Spectroscopy
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Sample Preparation:
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Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
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Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition (ESI):
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Infuse the sample solution into the electrospray ionization source.
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Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
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If fragmentation is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
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Caption: Experimental workflow for the characterization of the title compound.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of the physical and chemical properties of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. By leveraging data from analogous structures, a comprehensive profile has been constructed to aid researchers in the synthesis, characterization, and application of this promising heterocyclic compound. The provided experimental protocols offer a practical starting point for the empirical validation of these characteristics. Further experimental investigation is warranted to definitively establish the physicochemical and spectroscopic parameters of this molecule.
References
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BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem. [1]2. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Indus Journal of Bioscience Research, 3(5). [4]3. BenchChem. (2025). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols. BenchChem. [5]4. ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. [6]5. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Indus Journal of Bioscience Research. [7]6. Gabona, P., et al. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [8]7. 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. (n.d.). FDA Global Substance Registration System. [3]8. Gao, W., et al. (2012). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1925. [9]9. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). Sci. Revs. Chem. Commun., 2(3), 192-198. 10. LIDE PHARMACEUTICALS LTD. (n.d.). 3-(hydroxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS NO.1182358-83-3. Guidechem. [10]11. Solubility of Things. (n.d.). 1,2,4-Triazole. [11]12. Tanak, H., et al. (2009). 4-(2,3-Dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3039. [12]13. İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry, 34(1), 50-62. [13]14. Raheem, K. B., & Mohsin, E. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science, 6(4), 1-10. [14]15. Haikal, A., & Zohdi, H. F. (2005). Synthesis of methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate. Molbank, 2005(3), M425. [15]16. Al-Hourani, B. J., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [16]17. Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(1), 124-132. [17]18. PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. [18]19. Wikipedia. (2023). 1,2,4-Triazole. [2]20. ResearchGate. (n.d.). Synthesis of hydroxymethyl-1,2,3-triazoles. [19]21. CymitQuimica. (n.d.). 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. [2]22. ChemicalBook. (n.d.). 3H-1,2,4-Triazol-3-one, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-. [20]23. TCI Chemicals. (n.d.). 3-Methyl-1H-1,2,4-triazole.
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